molecular formula C32H41N5O10 B109908 Capromorelin tartrate CAS No. 193273-69-7

Capromorelin tartrate

Cat. No.: B109908
CAS No.: 193273-69-7
M. Wt: 655.7 g/mol
InChI Key: MJGRJCMGMFLOET-MYPSAZMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capromorelin tartrate is a ghrelin receptor agonist known for its ability to stimulate appetite and promote weight gain. It is primarily used in veterinary medicine for managing weight loss in cats and dogs. This compound functions by mimicking the action of ghrelin, a hormone that stimulates the secretion of growth hormone and increases appetite .

Mechanism of Action

Target of Action

Capromorelin tartrate primarily targets the ghrelin receptor , also known as the growth hormone secretagogue receptor (GHSR) . Ghrelin receptors are G-protein coupled receptors expressed in the hypothalamus . They play a crucial role in stimulating appetite and food intake in mammals .

Mode of Action

This compound acts as a ghrelin receptor agonist . It binds to ghrelin receptors and mimics the action of endogenous ghrelin . This binding affects signaling in the hypothalamus, leading to the stimulation of appetite . Additionally, it stimulates the secretion of growth hormone, similar to the action of ghrelin during puberty and young adulthood .

Biochemical Pathways

The activation of ghrelin receptors by this compound leads to the secretion of growth hormone . This, in turn, stimulates the production of insulin-like growth factor-1 (IGF-1) . IGF-1 plays a significant role in body composition and metabolism .

Pharmacokinetics

Following oral administration, the absorption of capromorelin is rapid, with the maximum concentration (Cmax) reached within approximately 0.83 hours (Tmax) . The elimination half-life of capromorelin is about 2.4 hours . These properties suggest that capromorelin has good bioavailability.

Result of Action

The primary result of this compound’s action is the stimulation of appetite and weight gain . It has been shown to increase lean body mass in clinical trials . This compound is used for the management of weight loss in cats and dogs , and it has potential applications in treating conditions like frailty, chronic fatigue syndromes, and prevention of cachexia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its absorption and efficacy may vary based on the patient’s gastrointestinal environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of capromorelin involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of capromorelin tartrate involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes crystallization, purification, and quality control steps to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Capromorelin tartrate undergoes various chemical reactions, including:

    Oxidation: Capromorelin can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert capromorelin into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but often involve nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Capromorelin tartrate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Macimorelin: Another ghrelin receptor agonist used for diagnosing growth hormone deficiency.

    Anamorelin: Used for treating cancer-related cachexia.

    Tabimorelin: Investigated for its potential in treating growth hormone deficiencies.

Uniqueness of Capromorelin: Capromorelin is unique in its specific application for managing weight loss in veterinary medicine, particularly in cats and dogs. Its ability to stimulate appetite and promote weight gain makes it a valuable tool in treating conditions associated with weight loss in pets .

Biological Activity

Capromorelin tartrate is a synthetic compound recognized for its selective agonistic action on the ghrelin receptor, primarily influencing appetite stimulation and growth hormone secretion. This article provides a comprehensive overview of its biological activity, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

  • Chemical Structure : this compound is a synthetic growth hormone secretagogue that mimics the action of ghrelin, a hormone that stimulates appetite and promotes growth hormone release.
  • Molecular Formula : C₃₃H₄₃N₇O₉S
  • Molecular Weight : 655.70 g/mol
  • Chirality : The compound exhibits stereoisomerism due to two chiral centers, which are controlled during synthesis.

Capromorelin functions as an agonist at the growth hormone secretagogue receptor (GHSR), leading to:

  • Increased Appetite : By stimulating the hypothalamus, capromorelin enhances appetite in various animal models.
  • Growth Hormone Secretion : It promotes the secretion of growth hormone and insulin-like growth factor 1 (IGF-1), which are crucial for growth and metabolism .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied across different species, including humans, cats, and dogs. Key parameters include:

ParameterCatsDogsHumans
Tmax (hours)0.5 (fasted), 2 (fed)0.251.1
Cmax (ng/ml)3264428
Oral Bioavailability (%)3444~65
Half-life (hours)1.0Not specified~0.9
  • Absorption : Rapidly absorbed after oral administration with variable Tmax depending on feeding status.
  • Metabolism : Primarily metabolized in the liver through phase I reactions, including N-dealkylation and O-debenzylation. Multiple metabolites have been identified, with one metabolite retaining pharmacologic activity but at low systemic levels .

Therapeutic Applications

This compound is primarily indicated for veterinary use:

  • Appetite Stimulation in Animals : It is used to treat anorexia in cats and dogs, marketed under brand names like Elura and Entyce .
  • Potential Human Applications : Investigated for treating frailty in elderly adults by enhancing appetite and promoting muscle mass through increased growth hormone secretion. Clinical trials have shown promise in raising IGF-1 levels in both healthy individuals and those with spinal cord injuries .

Case Studies and Research Findings

Several studies have explored the biological activity of capromorelin:

  • Veterinary Use :
    • A study demonstrated that capromorelin effectively increased food intake in cats with weight loss due to chronic diseases .
  • Human Trials :
    • A clinical trial involving spinal cord injury patients showed that capromorelin was safe and well-tolerated, with significant increases in IGF-1 levels observed .
  • Pharmacokinetic Variability :
    • Research indicated variability in pharmacokinetics between different populations, highlighting the need for tailored dosing strategies based on individual patient profiles .

Safety Profile

This compound has been evaluated for safety in various animal models:

  • Toxicological Studies : Indicated moderate toxicity levels with no significant adverse effects noted at therapeutic doses; however, teratogenic effects were observed in laboratory studies with pregnant animals .
  • Drug Interactions : Metabolized by CYP3A4 and CYP3A5 enzymes; co-administration with inhibitors of these enzymes may alter metabolism and increase plasma concentrations .

Properties

IUPAC Name

N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O4.C4H6O6/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20;5-1(3(7)8)2(6)4(9)10/h4-13,22H,14-19,29H2,1-3H3,(H,30,35);1-2,5-6H,(H,7,8)(H,9,10)/t22-,28-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGRJCMGMFLOET-MYPSAZMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193273-69-7
Record name Capromorelin tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193273697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAPROMORELIN TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4150VMF5EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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